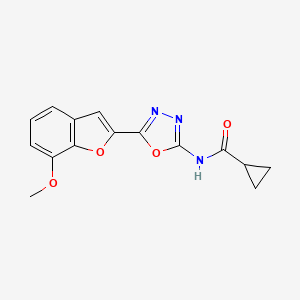

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Synthesis Analysis

The synthesis of benzofuran derivatives involves several steps. For instance, "N,N ’-carbonyldiimidazole (1.5 mmol) was added to a solution of 7-methoxy-2-benzofuran-carboxylic acid (1 mmol) in tetrahydrofuran (5 mL). After 1 h, (substituted) aniline (1.5 mmol) was added and stirred for 12–14 h" .Molecular Structure Analysis

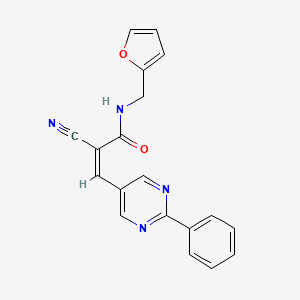

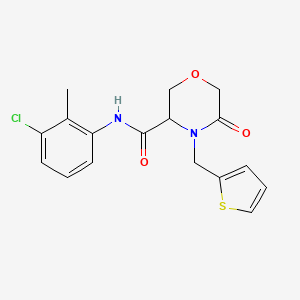

The molecular structure of benzofuran derivatives is characterized by a benzene ring fused with a furan ring . The substitution at different positions of the benzofuran moiety can significantly influence the biological activity of the compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives can include free radical cyclization cascade and proton quantum tunneling . These reactions can lead to the construction of complex benzofuran ring systems .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be influenced by the specific substitutions on the benzofuran moiety . For instance, the presence of a methoxy group at the 7-position of the benzofuran ring can influence the compound’s biological activity .Applications De Recherche Scientifique

- Benzofuran derivatives, including the compound , have demonstrated potent anticancer properties. Researchers have synthesized benzofuran-based compounds and evaluated their effects against cancer cell lines . Investigating the specific impact of this compound on different cancer types could provide valuable insights for targeted therapies.

- Benzofuran scaffolds have emerged as promising antimicrobial agents. By modifying the structure of clinically approved benzofuran-based drugs, scientists aim to enhance biological activity and broaden the spectrum of action against bacteria, fungi, and other pathogens . Exploring the antibacterial and antifungal effects of our compound could contribute to the development of novel antimicrobial agents.

- A recently discovered macrocyclic benzofuran compound exhibited anti-HCV activity. Given the global burden of HCV infections, compounds like ours hold promise as potential therapeutic agents for managing this disease . Investigating the mechanism of action and optimizing its efficacy could lead to breakthroughs in HCV treatment.

- Researchers have developed novel methods for constructing benzofuran rings. One intriguing approach involves proton quantum tunneling, resulting in high-yield benzofuran ring formation with minimal side reactions . Investigating the feasibility of synthesizing our compound using quantum tunneling could open up new synthetic routes.

- Benzofuran compounds are widespread in higher plants, making them valuable natural product sources. Understanding the biosynthesis pathways and ecological roles of these compounds could inform drug discovery efforts. Our compound might serve as a lead structure for designing novel drugs .

Anticancer Activity

Antimicrobial Potential

Hepatitis C Virus (HCV) Treatment

Quantum Tunneling Synthesis

Natural Product Sources and Drug Prospects

Mécanisme D'action

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it can be inferred that the compound may interact with cellular targets involved in these processes.

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a manner that results in their observed biological activities

Biochemical Pathways

Given the biological activities associated with benzofuran compounds , it can be inferred that this compound may affect pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication.

Pharmacokinetics

The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing

Result of Action

Given the biological activities associated with benzofuran compounds , it can be inferred that this compound may have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4/c1-20-10-4-2-3-9-7-11(21-12(9)10)14-17-18-15(22-14)16-13(19)8-5-6-8/h2-4,7-8H,5-6H2,1H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPMKYFLMHVDGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/no-structure.png)

![3-ethylsulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2573992.png)

![5-[1-(Benzenesulfonyl)-3-pyrazolyl]-2-phenylthiazole](/img/structure/B2573997.png)

![6,6-Dimethoxy-3-phenyl-2-azaspiro[3.3]heptane-2-sulfonyl fluoride](/img/structure/B2574002.png)

![(E)-N-[1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2574005.png)

![2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2574006.png)

![N-(4-methylbenzyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2574010.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2574013.png)